molecular formula C8H15BrO2 B1265978 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane CAS No. 97845-58-4

5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane

Cat. No.: B1265978
CAS No.: 97845-58-4
M. Wt: 223.11 g/mol
InChI Key: QFLUXIUZRCNNHY-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a dioxane ring substituted with a bromoethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane typically involves the bromination of 2,2-dimethyl-1,3-dioxane. One common method is the reaction of 2,2-dimethyl-1,3-dioxane with bromoethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or recrystallization to obtain the desired purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products:

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include alcohols and aldehydes.

    Reduction: Products include ethyl derivatives.

Scientific Research Applications

5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It may serve as an intermediate in the synthesis of drugs or drug candidates.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane involves its reactivity as an electrophile due to the presence of the bromoethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • 2-(2-Bromoethyl)-1,3-dioxolane
  • 2-Bromoethyl methyl ether
  • Bis(2-bromoethyl) ether

Comparison: 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane is unique due to the presence of two methyl groups on the dioxane ring, which can influence its reactivity and steric properties. Compared to 2-(2-Bromoethyl)-1,3-dioxolane, which has a similar structure but lacks the methyl groups, this compound may exhibit different reactivity patterns and applications. Similarly, 2-Bromoethyl methyl ether and Bis(2-bromoethyl) ether have different structural features that affect their chemical behavior and uses.

Properties

IUPAC Name

5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-8(2)10-5-7(3-4-9)6-11-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLUXIUZRCNNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)CCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30243281
Record name 1,3-Dioxane, 5-(2-bromoethyl)-2,2-dimethyl-
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Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97845-58-4
Record name 1,3-Dioxane, 5-(2-bromoethyl)-2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097845584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxane, 5-(2-bromoethyl)-2,2-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 97845-58-4
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Synthesis routes and methods I

Procedure details

To a solution of compound 32 (84 g, 0.528 mol) in dry DMF (500 mL) was added triphenylphosphine (207 g, 0.79 mol) with vigorous stirring until it becomes a clear solution. The mixture was cooled to 0° C. and added CBr4 (260 g, 0.79 mol) portion wise over a period of 30 min and allowed to stir at RT for 5 h. The reaction mixture was cooled to 0° C., added saturated NaHCO3 solution (200 mL) and extracted with hexane (4×200 mL). The combined organic layer was dried, concentrated under vacuum and the crude title compound (117 g) was used for next reaction without any purification. TLC: Pet. ether/EtOAc, 7:3, Rf=0.6
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
207 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Pet. ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To an ice-cooled solution of 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxan (1.92 g, 12 mmol) and carbon tetrabromide (7.96 g, 24 mmol) in dimethylformamide (100 ml), triphenylphosphine (6.30 g, 24 mmol) was added and the solution was left at 4° C. overnight. To this solution methanol (20 ml) was added and the solvent was then evaporated under reduced pressure. The residue was purified by column chromatography on silica gel, elutingwith hexane-acetone (12:1) to afford 5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxan as a clear colourless liquid (0.89 g, 40%); νmax (film) 2940, 1370, 1270, 1260, 1200, and 1070 cm−1; δH (CDCl3) 1.42 (6H, s, C(CH3)2), 1.94 (3H, m, CHCH2CH2Br), 3.43 (2H, t, J 7 Hz, CH2Br), and 3.5-4.1 (4H, m, 2×CH2O); (Found: C, 42.84; H, 6.93%. C8H15BrO2 requires: C, 43.07; H, 6.78%. [M−CH3] found 207.0024; C7H12BrO2 requires 207.0021).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
7.96 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To an ice-cooled solution of 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxan (6.08 g, 38 mmol) and carbon tetrabromide (18.90 g, 57 mmol) in N,N-dimethylformamide (110 ml); triphenylphosphine (14.95 g, 57 mmol) was added. The solution was stirred for 0.5 hour at 0° C. The solution was then diluted with saturated aqueous sodium bicarbonate (55 ml) followed by water (55 ml), and was extracted with hexane (2×150 ml). The combined organic layers were dried (magnesium sulphate) and the solvent removed. The residue was placed under high vacuum for 2 hours to remove bromoform. The residue was taken up in a small amount of hexane, filtered and the solvent removed to afford 5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxan (7.40 g, 87%) as a colourless oil which crystallised on cooling, m.p. ca. 18° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
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Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
14.95 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
reactant
Reaction Step Three
Quantity
55 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
Reactant of Route 2
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
Reactant of Route 3
Reactant of Route 3
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
Reactant of Route 4
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
Reactant of Route 5
Reactant of Route 5
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
Reactant of Route 6
Reactant of Route 6
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
Customer
Q & A

Q1: What is the role of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane in the synthesis of the antiviral compound 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine (1)?

A1: this compound acts as an alkylating agent. The research describes its reaction with 2-amino-6-chloropurine, yielding 2-amino-6-chloro-9-[2,(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purine (6). [] This intermediate (6) is then further modified through a series of reactions to ultimately produce the target antiviral compound, 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine (1). Essentially, this compound introduces a crucial structural component that is retained in the final antiviral molecule.

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